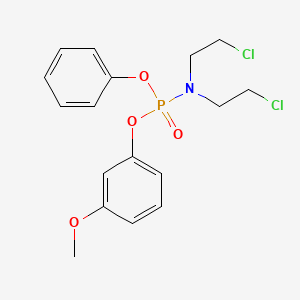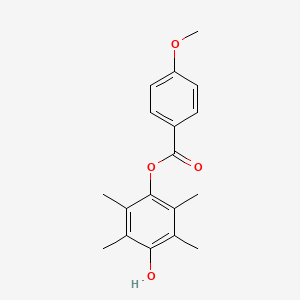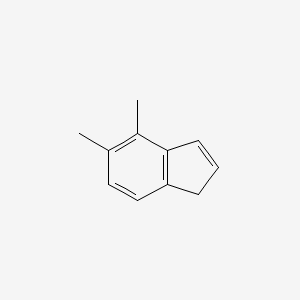
4,5-Dimethyl-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-1H-indene is an organic compound with the molecular formula C11H12. It is a derivative of indene, characterized by the presence of two methyl groups at the 4th and 5th positions of the indene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1H-indene typically involves the alkylation of indene. One common method includes the Friedel-Crafts alkylation of indene with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its saturated analogs using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, palladium catalyst, elevated pressure.
Substitution: HNO3, H2SO4, anhydrous conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
4,5-Dimethyl-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-1H-indene and its derivatives depends on the specific chemical reactions they undergo. For instance, in biological systems, these compounds may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular pathways involved can vary based on the specific derivative and its functional groups .
Comparaison Avec Des Composés Similaires
4,7-Dimethyl-1H-indene: Similar structure with methyl groups at the 4th and 7th positions.
2,3-Dihydro-4,7-dimethyl-1H-indene: A saturated analog with additional hydrogen atoms.
4,6-Dimethyl-1H-indene: Methyl groups at the 4th and 6th positions
Uniqueness: 4,5-Dimethyl-1H-indene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This distinct structure allows for unique applications and reactivity compared to its analogs .
Propriétés
Numéro CAS |
23288-02-0 |
|---|---|
Formule moléculaire |
C11H12 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
4,5-dimethyl-1H-indene |
InChI |
InChI=1S/C11H12/c1-8-6-7-10-4-3-5-11(10)9(8)2/h3,5-7H,4H2,1-2H3 |
Clé InChI |
DXOOGVCYLLEFOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(CC=C2)C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


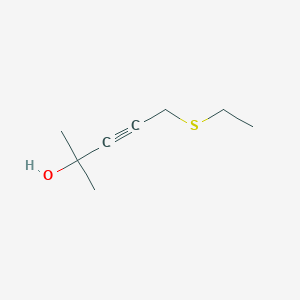
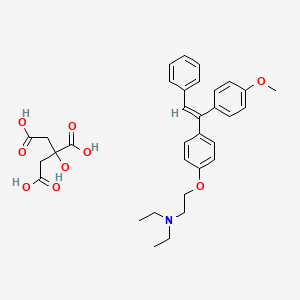
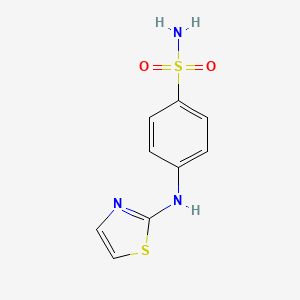
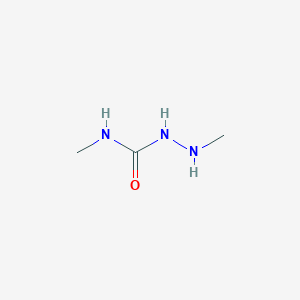
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)

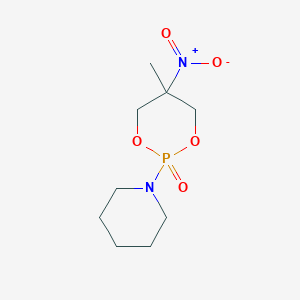
![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)

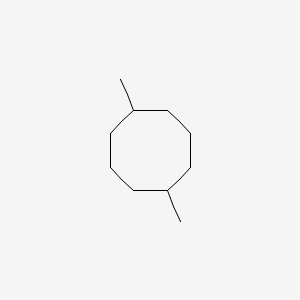
![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)
